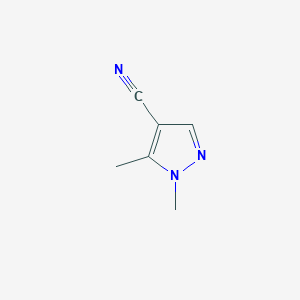

1,5-dimethyl-1H-pyrazole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-6(3-7)4-8-9(5)2/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJIZCZXTPDLEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,5-Dimethyl-1H-pyrazole-4-carbonitrile

Executive Summary: 1,5-Dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms. This structure is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The specific substitution pattern of two methyl groups and a carbonitrile moiety makes this molecule a versatile building block for the synthesis of more complex, biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and significant role in drug discovery, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Identity and Physicochemical Properties

This compound is a distinct isomer within the dimethylpyrazole carbonitrile family. Accurate identification is crucial for reproducible experimental outcomes.

Nomenclature and Identifiers

The structural and identifying information for this compound is summarized below.

| Descriptor | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 856860-16-7 | [4] |

| Molecular Formula | C₆H₇N₃ | [4] |

| Molecular Weight | 121.14 g/mol | [4] |

| MDL Number | MFCD04969708 | [4] |

Physicochemical Data

While comprehensive experimental data is limited, the following properties have been reported by commercial suppliers. Researchers should perform their own analyses for confirmation.

| Property | Value | Notes |

| Appearance | White to off-white solid/powder | General observation for this class of compounds. |

| Purity | ≥95% | As offered by chemical suppliers.[4] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from related pyrazole structures. |

| Melting Point | 153 - 155 °C | Reported for a related isomer; verification for CAS 856860-16-7 is recommended. |

Synthesis and Characterization

The synthesis of substituted pyrazoles is a well-established field of organic chemistry, with the Knorr pyrazole synthesis and its variations being cornerstone methodologies.[5][6][7]

Proposed Synthetic Pathway: A Modified Knorr Approach

The most logical and direct route to this compound involves the condensation of methylhydrazine with a suitable three-carbon electrophilic partner. The choice of (ethoxymethylene)malononitrile or a similar β-ketonitrile equivalent is critical as it provides the necessary carbon backbone and the pre-installed carbonitrile group at the 4-position.

-

Rationale for Reagent Selection:

-

Methylhydrazine: This reagent is essential to introduce the methyl group at the N1 position of the pyrazole ring.

-

2-Acetylmalononitrile (or equivalent): This precursor provides the C3, C4, and C5 atoms of the ring, along with the C5-methyl and C4-nitrile substituents. The reaction proceeds via an initial condensation, followed by cyclization and dehydration to form the aromatic pyrazole ring.

-

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established pyrazole syntheses.[8][9] It serves as a self-validating system by including purification and characterization steps to confirm the final product's identity and purity.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-acetylmalononitrile (1.0 eq) and a suitable solvent such as ethanol or glacial acetic acid.

-

Reagent Addition: Slowly add methylhydrazine (1.05 eq) to the stirred solution. A mild exotherm may be observed.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[8]

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry. Determine the melting point and compare it to literature values where available.

Spectroscopic Analysis (Predicted)

While specific spectra for this exact CAS number are not publicly available in the search results, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.[10][11]

-

¹H NMR: Two sharp singlets in the aliphatic region (δ 2.0-4.0 ppm) corresponding to the two methyl groups (N-CH₃ and C-CH₃). One singlet in the aromatic region (δ 7.5-8.5 ppm) for the lone proton at the C3 position of the pyrazole ring.

-

¹³C NMR: Resonances for the two distinct methyl carbons, three aromatic carbons of the pyrazole ring (one of which will be a quaternary carbon with a low-intensity signal), and the characteristic signal for the nitrile carbon (C≡N) typically found around δ 115-120 ppm.

-

FT-IR: A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch.[10][12] C-H stretching bands for the methyl and aromatic protons will also be present.

-

Mass Spectrometry (EI): A molecular ion (M⁺) peak corresponding to the molecular weight of 121.14.

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by its two primary functional components: the nitrile group and the pyrazole ring.

Reactivity of the Nitrile Functional Group

The electron-withdrawing nitrile group is a versatile handle for synthetic transformations.[13]

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (1,5-dimethyl-1H-pyrazole-4-carboxylic acid) or amide, depending on the reaction conditions. These derivatives are valuable intermediates for further coupling reactions.[14]

-

Reduction: The nitrile can be reduced to a primary amine ( (1,5-dimethyl-1H-pyrazol-4-yl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic, nucleophilic handle for building more complex structures.

Reactivity of the Pyrazole Core

The pyrazole ring is aromatic and can undergo electrophilic substitution, though its reactivity is modulated by the existing substituents.[15] The C3 position is the most likely site for electrophilic attack, as the other positions are substituted. Reactions such as halogenation or nitration could potentially occur at this site under forcing conditions.

Caption: Key reaction pathways for derivatizing the title compound.

Applications in Research and Drug Discovery

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with its derivatives showing a wide spectrum of biological activities.[16][17]

The Pyrazole Scaffold: A Privileged Structure

The pyrazole ring is considered a "privileged scaffold" because its derivatives can bind to a wide range of biological targets with high affinity.[1][3] This structural motif is present in numerous FDA-approved drugs, including:

-

Celecoxib: A selective COX-2 inhibitor for treating inflammation.[18]

-

Ruxolitinib & Baricitinib: Janus kinase (JAK) inhibitors used for myelofibrosis and rheumatoid arthritis.[2][3]

-

Crizotinib & Encorafenib: Kinase inhibitors used in targeted cancer therapy.[3][18]

The utility of the pyrazole core stems from its ability to act as a stable, aromatic linker that can be readily functionalized. It can participate in hydrogen bonding as both a donor and acceptor, and its flat structure facilitates favorable interactions within protein binding pockets.

Role as a Key Building Block

This compound is an important building block for creating libraries of novel compounds for high-throughput screening.[] The nitrile group allows for the introduction of diverse functionalities, enabling systematic structure-activity relationship (SAR) studies. For example, converting the nitrile to an amine or carboxylic acid allows for amide bond formation, a key reaction in linking molecular fragments during drug development.

Caption: Logical workflow from scaffold to drug candidate.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The information provided is based on safety data sheets for pyrazole derivatives.[20][21][22][23]

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[22]

-

General Precautions: Handle in accordance with good industrial hygiene and safety practices.[21]

Recommended Handling Procedures and PPE

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[23]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated, use an approved particulate respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[23]

Storage and Stability

-

Conditions: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[21]

-

Container: Keep the container tightly closed.

-

Stability: The product is chemically stable under standard ambient conditions.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its strategic combination of a privileged pyrazole scaffold and a reactive nitrile handle makes it a powerful tool for researchers in organic synthesis and drug discovery. A thorough understanding of its synthesis, reactivity, and handling requirements enables its effective and safe use in the development of novel, high-value molecules with significant therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 856860-16-7 | this compound - Synblock [synblock.com]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. jk-sci.com [jk-sci.com]

- 7. name-reaction.com [name-reaction.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unit 4 Pyrazole | PDF [slideshare.net]

- 16. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. aksci.com [aksci.com]

- 23. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 1,5-dimethyl-1H-pyrazole-4-carbonitrile: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "biologically privileged" scaffold, capable of interacting with a wide array of biological targets. This has led to its incorporation into numerous clinically successful drugs.[1] Within this important class of compounds, 1,5-dimethyl-1H-pyrazole-4-carbonitrile emerges as a versatile and highly functionalized building block, offering synthetic chemists a reliable platform for generating novel molecular entities with significant therapeutic potential. This guide provides a comprehensive overview of its synthesis, properties, and strategic applications in drug development.

Core Compound Identification

The fundamental identity of this key synthetic intermediate is established by its standardized nomenclature and registry number.

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 856860-16-7 | [3][] |

| Molecular Formula | C₆H₇N₃ | [3] |

| Molecular Weight | 121.14 g/mol | [3] |

Synthesis and Mechanistic Rationale

While a specific, dedicated publication for the synthesis of this compound is not prominently available, its preparation can be reliably achieved through well-established principles of pyrazole synthesis. The most logical and field-proven approach involves the condensation of a β-dicarbonyl equivalent with a substituted hydrazine, followed by functional group manipulation.

A highly plausible and efficient synthetic route starts from ethyl 2-cyano-3-oxobutanoate. The causality behind this choice of starting material is its commercial availability and the presence of the required cyano group and a suitable keto-ester framework for pyrazole ring formation.

Proposed Synthetic Protocol

Step 1: Pyrazole Ring Formation via Condensation

-

To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature. The use of a slight excess of methylhydrazine ensures the complete consumption of the limiting reagent.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

The resulting crude product, an isomeric mixture of ethyl 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carboxylate and ethyl 3-hydroxy-1,5-dimethyl-1H-pyrazole-4-carboxylate, can be carried forward without extensive purification.

Step 2: Conversion of Hydroxyl to Chloro Group (Vilsmeier-Haack type reaction)

-

To a flask containing phosphoryl chloride (POCl₃, 3.0 equivalents), add the crude pyrazole intermediate from Step 1 slowly at 0 °C. This is a highly exothermic reaction and requires careful temperature control.

-

Allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours. This step converts the pyrazolol to a more reactive chloropyrazole intermediate.

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude chloro-pyrazole intermediate.

Step 3: Cyanation (Not required if starting from ethyl 2-cyano-3-oxobutanoate, but a key step in alternative syntheses)

Self-validation note: The proposed route strategically incorporates the nitrile from the start. However, if an alternative starting material like acetylacetone were used, a cyanation step would be necessary. This typically involves converting a pyrazole-4-carbaldehyde (formed via a Vilsmeier-Haack reaction on the pyrazole ring) into the nitrile. A common method is the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, followed by dehydration using reagents like acetic anhydride or thionyl chloride.[5]

The choice to begin with a cyano-functionalized precursor is a key experimental design decision that enhances efficiency and avoids additional, often harsh, reaction steps, thereby improving the overall yield and atom economy.

Mechanistic Pathway for Pyrazole Formation

The core of the synthesis lies in the nucleophilic attack of the hydrazine on the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

References

An In-Depth Technical Guide to the Spectroscopic Signatures of 1,5-dimethyl-1H-pyrazole-4-carbonitrile

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of heterocyclic compounds is paramount. Pyrazole derivatives, in particular, represent a class of molecules with significant applications in medicinal chemistry and materials science. This guide provides an in-depth analysis of the spectroscopic characteristics of a key pyrazole derivative, 1,5-dimethyl-1H-pyrazole-4-carbonitrile, with a focus on its Nuclear Magnetic Resonance (NMR) spectra. Due to the absence of publicly available experimental spectra for this specific molecule, this guide will present a high-quality predicted ¹H and ¹³C NMR dataset. This predictive analysis is grounded in established principles of NMR spectroscopy and validated by comparative data from structurally related pyrazole derivatives found in the scientific literature.

Molecular Structure and Electronic Environment

To comprehend the NMR spectra of this compound, it is essential to first examine its molecular architecture. The molecule consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. This aromaticity leads to a characteristic distribution of electron density, which is further influenced by the substituents on the ring.

The key structural features influencing the NMR chemical shifts are:

-

N1-Methyl Group: The methyl group attached to the N1 position of the pyrazole ring will exhibit a distinct chemical shift in both ¹H and ¹³C NMR. Its proximity to the aromatic ring and the other nitrogen atom will influence its electronic environment.

-

C5-Methyl Group: The methyl group at the C5 position is adjacent to a nitrogen atom and part of the aromatic system. Its chemical shift will be different from the N1-methyl group due to the differing electronic environment.

-

C4-Carbonitrile Group: The carbonitrile (-C≡N) group at the C4 position is a strong electron-withdrawing group. This has a significant deshielding effect on the nearby nuclei, leading to downfield shifts in their NMR signals.

-

C3-Proton: The lone proton on the pyrazole ring is at the C3 position. Its chemical shift will be characteristic of a proton on an electron-deficient aromatic ring, further influenced by the adjacent nitrogen atom and the distant nitrile group.

The interplay of these electronic effects—aromaticity, inductive effects from the methyl groups, and the strong anisotropic and electron-withdrawing nature of the nitrile group—dictates the precise chemical shifts observed in the ¹H and ¹³C NMR spectra.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show three distinct signals. The interpretation of these signals is based on the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H3 | 7.5 - 7.8 | Singlet | 1H |

| N1-CH₃ | 3.8 - 4.1 | Singlet | 3H |

| C5-CH₃ | 2.4 - 2.7 | Singlet | 3H |

Table 1: Predicted ¹H NMR Data for this compound.

-

H3 Proton (7.5 - 7.8 ppm): This proton is attached to an sp²-hybridized carbon of the aromatic pyrazole ring. Its downfield chemical shift is a result of being in an electron-deficient environment, a consequence of the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing effect of the carbonitrile group. The absence of adjacent protons results in a singlet multiplicity.

-

N1-Methyl Protons (3.8 - 4.1 ppm): The protons of the methyl group attached to the N1 nitrogen are deshielded due to the electronegativity of the nitrogen atom. This results in a downfield shift compared to a typical alkyl methyl group. This signal is expected to be a sharp singlet.

-

C5-Methyl Protons (2.4 - 2.7 ppm): The methyl group at the C5 position is also attached to the aromatic ring. Its chemical shift is influenced by the adjacent nitrogen atom and the overall aromatic ring current. It is expected to be upfield relative to the N1-methyl group and will also appear as a singlet.

Predicted ¹³C NMR Spectroscopic Data

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound is anticipated to display six distinct signals, corresponding to the six carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5 | 145 - 150 |

| C3 | 135 - 140 |

| C≡N | 115 - 120 |

| C4 | 90 - 95 |

| N1-CH₃ | 35 - 40 |

| C5-CH₃ | 12 - 17 |

Table 2: Predicted ¹³C NMR Data for this compound.

-

C5 (145 - 150 ppm): This carbon is part of the aromatic ring, bonded to a nitrogen atom and a methyl group. Its significant downfield shift is characteristic of a carbon in a heteroaromatic system adjacent to a heteroatom.

-

C3 (135 - 140 ppm): Similar to C5, C3 is an sp²-hybridized carbon within the aromatic ring and bonded to a nitrogen atom. Its chemical shift is also in the downfield region typical for heteroaromatic carbons.

-

C≡N (115 - 120 ppm): The carbon of the nitrile group typically appears in this region of the ¹³C NMR spectrum.

-

C4 (90 - 95 ppm): This carbon is significantly shielded compared to the other ring carbons. This is due to its position in the ring and the strong electron-withdrawing effect of the directly attached nitrile group.

-

N1-CH₃ (35 - 40 ppm): The carbon of the N1-methyl group is in a chemical shift range typical for a methyl group attached to a nitrogen atom in a heteroaromatic system.

-

C5-CH₃ (12 - 17 ppm): The carbon of the C5-methyl group is expected to be the most upfield signal, consistent with a methyl group attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental NMR data for this compound or similar compounds, the following protocol outlines a standard procedure for obtaining high-quality spectra.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the solid this compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. c. Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication. d. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Instrument Setup: a. The following parameters are recommended for a standard 400 MHz NMR spectrometer. b. ¹H NMR: i. Pulse Program: A standard single-pulse experiment (e.g., 'zg30'). ii. Spectral Width: Approximately 16 ppm, centered around 6 ppm. iii. Acquisition Time: 2-4 seconds. iv. Relaxation Delay: 1-5 seconds. v. Number of Scans: 8-16 scans for a sufficiently concentrated sample. c. ¹³C NMR: i. Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30'). ii. Spectral Width: Approximately 240 ppm, centered around 120 ppm. iii. Acquisition Time: 1-2 seconds. iv. Relaxation Delay: 2-5 seconds. v. Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum to obtain a pure absorption lineshape. c. Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm). d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the multiplicities (singlet, doublet, etc.) to deduce proton coupling information.

Figure 2: Standard workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and multiplicities offer a valuable reference for researchers working with this compound or structurally similar pyrazole derivatives. By understanding the influence of the molecular structure on the NMR parameters, scientists can confidently identify and characterize these important heterocyclic molecules in their research and development endeavors. The provided experimental protocol serves as a practical guide for obtaining high-quality NMR data, ensuring the integrity and reliability of spectroscopic characterization.

An In-depth Technical Guide to 1,5-dimethyl-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 1,5-dimethyl-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in modern chemical research and development. The document details its core physical and chemical properties, molecular weight, and structural features. Furthermore, it offers insights into established synthetic pathways, analytical characterization techniques, and critical applications, particularly within the pharmaceutical and drug discovery sectors. This guide is intended for researchers, medicinal chemists, and process development scientists who utilize pyrazole derivatives in their work.

Introduction and Strategic Importance

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone for designing molecules with diverse biological activities. Within this important class of compounds, this compound (CAS No. 856860-16-7) emerges as a versatile and valuable intermediate.

The strategic placement of the nitrile group at the 4-position, coupled with methylation at the 1- and 5-positions, provides a stable yet reactive molecule. The nitrile moiety is a key functional handle, readily convertible into other essential groups such as amines, carboxylic acids, or tetrazoles, thus opening extensive avenues for molecular diversification. This guide serves to consolidate the known physicochemical data and contextualize the practical application of this important research chemical.

Molecular Structure and Core Properties

The fundamental attributes of this compound are summarized below. These identifiers are crucial for procurement, registration, and analytical identification.

Key Identifiers and Molecular Data

| Property | Value | Source(s) |

| CAS Number | 856860-16-7 | [2][] |

| Molecular Formula | C₆H₇N₃ | [2] |

| Molecular Weight | 121.14 g/mol | [2] |

| MDL Number | MFCD04969708 | [2] |

| Common Purity | ≥95% | [2] |

Molecular Structure Visualization

The structural formula reveals a five-membered pyrazole ring with a methyl group on each nitrogen atom (N1) and an adjacent carbon (C5), and a cyano group at the C4 position.

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough review of publicly available experimental data indicates that specific physical properties such as melting point, boiling point, and solubility for this compound are not extensively documented. As a Senior Application Scientist, I must stress that for any critical application, these values should be determined experimentally using calibrated instrumentation.

| Property | Value | Remarks |

| Appearance | White to off-white solid | Based on typical appearance of similar pyrazole derivatives. |

| Melting Point | Not reported | Experimental determination via DSC or melting point apparatus is recommended. |

| Boiling Point | Not reported | Likely decomposes at atmospheric pressure. Vacuum distillation may be possible but requires experimental validation. |

| Solubility | Not reported | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. Poorly soluble in water. Experimental verification is necessary. |

Synthesis and Analytical Characterization

Understanding the synthesis and analytical profile of a chemical intermediate is paramount for ensuring quality and anticipating potential impurities in downstream applications.

Synthetic Approach

While multiple routes to substituted pyrazoles exist, a common and reliable strategy for producing 4-cyano pyrazoles involves the conversion of a precursor aldehyde.[4] A generalized, two-step workflow is outlined below.

-

Vilsmeier-Haack Formylation: The synthesis often begins with a corresponding 1,5-dimethyl-1H-pyrazole. This starting material undergoes a Vilsmeier-Haack reaction, which uses a reagent formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to install a formyl (-CHO) group at the electron-rich C4 position.[5][6] This reaction is a cornerstone of heterocyclic chemistry for C-H functionalization.

-

Conversion to Nitrile: The resulting 1,5-dimethyl-1H-pyrazole-4-carbaldehyde is then converted to the target carbonitrile. This transformation can be achieved through various methods, such as reaction with hydroxylamine to form an oxime, followed by dehydration, or via direct conversion using reagents like ammonia and an oxidant.[4]

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 856860-16-7 | this compound - Synblock [synblock.com]

- 4. 1-Methyl-1H-pyrazole-4-carbonitrile | 66121-71-9 [m.chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole-4-carbonitrile Core: A Comprehensive Guide to its Reactivity, Stability, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole-4-carbonitrile motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms and a strategically placed carbonitrile group, possesses a unique combination of electronic properties and structural rigidity.[1][3] These characteristics make it an ideal building block for developing potent and selective therapeutic agents, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[4][5][6] This guide provides an in-depth analysis of the core's synthetic accessibility, chemical reactivity, and inherent stability. We will explore the causality behind its reaction mechanisms, present validated experimental protocols, and discuss its role as a critical pharmacophore, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of the Pyrazole-4-carbonitrile Scaffold

The pyrazole ring system is a bioisostere of the pyrimidine ring and is found in numerous FDA-approved drugs, including Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Rimonabant (an anorectic agent).[7] The introduction of a carbonitrile (-C≡N) group at the 4-position profoundly influences the electronic landscape of the pyrazole ring, enhancing its utility as a pharmacophore.

The key attributes of the pyrazole-4-carbonitrile core include:

-

Hydrogen Bonding Capabilities: The pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor, while the N1-H group serves as a hydrogen bond donor. This dual functionality allows for specific and strong interactions with biological targets like protein kinases.[8]

-

Structural Rigidity: The aromatic nature of the pyrazole ring provides a rigid and planar scaffold, which is crucial for orienting substituents into optimal binding conformations within a target's active site.

-

Modulation of Physicochemical Properties: The strongly electron-withdrawing nitrile group impacts the core's pKa, lipophilicity, and metabolic stability, providing a handle for fine-tuning the pharmacokinetic profile of a drug candidate.

-

Synthetic Versatility: The nitrile group is a versatile chemical handle that can be transformed into other key functional groups, such as amines, carboxylic acids, or tetrazoles, enabling extensive structure-activity relationship (SAR) studies.

These features collectively establish the pyrazole-4-carbonitrile framework as a foundational element in the design of novel therapeutics.[2][9]

Synthesis of the Pyrazole-4-carbonitrile Core

The most prevalent and efficient method for constructing the polysubstituted pyrazole-4-carbonitrile scaffold is the one-pot, three-component reaction (MCR) of an aromatic aldehyde, malononitrile, and a hydrazine derivative.[1][10] This approach aligns with the principles of green chemistry, often proceeding with high atom economy and allowing for the rapid generation of molecular diversity.[11]

General Reaction Mechanism

The reaction typically proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidene malononitrile intermediate.[11] This is followed by a Michael addition of the hydrazine derivative and subsequent intramolecular cyclization and aromatization to yield the final pyrazole product.

Below is a diagram illustrating the generalized workflow for this multicomponent synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H-Pyrazole-4-carbonitrile|Research Chemical [benchchem.com]

- 3. Unit 4 Pyrazole | PDF [slideshare.net]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pyrazole-4-carbonitrile | Chemistry. Biology. Ecology [ichbe.sgu.ru]

- 10. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of Dimethyl-Pyrazole Derivatives

Abstract

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, dimethyl-pyrazole derivatives have garnered significant attention due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the principal biological activities of dimethyl-pyrazole derivatives, including their anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. We will delve into the underlying mechanisms of action, present quantitative data from various studies, and provide detailed, field-proven protocols for the in vitro evaluation of these activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile class of compounds.

Introduction: The Versatility of the Dimethyl-Pyrazole Core

The dimethyl-pyrazole core is a highly attractive scaffold in drug discovery for several reasons. The two methyl groups can influence the compound's lipophilicity and metabolic stability, while the pyrazole ring itself can engage in various non-covalent interactions with biological targets. Furthermore, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, and the ring can be readily functionalized at multiple positions, allowing for the creation of diverse chemical libraries with a wide range of pharmacological profiles.[3] The synthesis of dimethyl-pyrazole derivatives is often achieved through well-established methods like the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[3] This synthetic accessibility, coupled with their broad spectrum of biological activities, makes dimethyl-pyrazole derivatives a promising area of research for the development of novel therapeutics.

Anticancer Activity: Targeting the Hallmarks of Cancer

Dimethyl-pyrazole derivatives have emerged as a significant class of compounds with potent anticancer activities, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4][5]

Mechanisms of Anticancer Action

The anticancer effects of dimethyl-pyrazole derivatives are often multi-faceted. Some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[6][7] A key mechanism for some pyrazole derivatives is the inhibition of critical kinases involved in cancer cell signaling pathways, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][8] For instance, certain pyrazole derivatives have demonstrated potent inhibitory activity against CDK2, a key regulator of the cell cycle, leading to cell cycle arrest and suppression of tumor growth.[8]

Signaling Pathway: Pyrazole Derivatives in Cancer

Caption: Potential anticancer mechanisms of dimethyl-pyrazole derivatives.

Quantitative Anticancer Data

The in vitro anticancer activity of dimethyl-pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | 0.25 | [4] |

| Polysubstituted Pyrazole Derivative | HepG2 (Liver) | 2.0 | [4] |

| 1,4-Benzoxazine-Pyrazole Hybrid | A549 (Lung) | 2.82 - 6.28 | [8] |

| Pyrazole-Containing Isolongifolanone | MCF7 (Breast) | 5.21 | [8] |

| 4,5-dihydro-2H-pyrazole-2-hydroxyphenyl derivative | MCF-7 (Breast) | 1.31 | [9] |

| 4,5-dihydro-2H-pyrazole-2-hydroxyphenyl derivative | WM266.5 (Melanoma) | 0.45 | [9] |

| Pyrazole Acetohydrazide | A2780 (Ovarian) | 8.14 - 8.63 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete culture medium

-

Dimethyl-pyrazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dimethyl-pyrazole derivative in complete culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Anti-inflammatory Activity: Targeting the COX Enzymes

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor celecoxib, are well-known for their anti-inflammatory properties.[3][13][14][15]

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[3][13] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][14] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is induced during inflammation.[15] Many dimethyl-pyrazole derivatives exhibit selective inhibition of COX-2, which provides the anti-inflammatory benefits while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[14][15]

Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives

Caption: Mechanism of COX-2 inhibition by dimethyl-pyrazole derivatives.

Quantitative Anti-inflammatory Data

The in vitro anti-inflammatory activity of dimethyl-pyrazole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with IC50 values indicating their potency and selectivity.

| Compound Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole-pyridazine hybrid (5f) | >100 | 1.50 | >66.7 | [16] |

| Pyrazole-pyridazine hybrid (6f) | >100 | 1.15 | >86.9 | [16] |

| 1,3,4-trisubstituted pyrazole (PYZ38) | >80 | 1.33 | >60.1 | [17] |

| Pyrazole analogue (5u) | 134.12 | 1.79 | 74.92 | [18] |

| Pyrazole derivative (2a) | >1000 | 0.01987 | >50327 | [19] |

| Pyrazole derivative (3b) | 875.56 | 0.03943 | 22210 | [19] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the COX inhibitory activity of dimethyl-pyrazole derivatives.[20][21]

Materials:

-

96-well plates

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Reaction buffer

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Dimethyl-pyrazole derivative stock solution (in DMSO)

-

Stannous chloride solution (to stop the reaction)

-

Detection reagent (e.g., for measuring prostaglandin E2)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, including serial dilutions of the dimethyl-pyrazole derivative and a reference inhibitor (e.g., celecoxib).

-

Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme. Then, add the various concentrations of the test compound or vehicle control. Incubate for a defined period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate for a specific time at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

-

Reaction Termination: Stop the reaction by adding stannous chloride solution.

-

Detection: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Dimethyl-pyrazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[22][23][24]

Mechanisms of Antimicrobial Action

The exact mechanisms of antimicrobial action for many dimethyl-pyrazole derivatives are still under investigation. However, it is believed that they may act by disrupting essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication. The lipophilic nature of some derivatives may facilitate their passage through the microbial cell membrane.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data

The antimicrobial activity of dimethyl-pyrazole derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole derivative (3) | Escherichia coli | 0.25 | [24] |

| Pyrazole derivative (4) | Streptococcus epidermidis | 0.25 | [24] |

| Pyrazole derivative (2) | Aspergillus niger | 1.0 | [24] |

| Imidazo[2,1-b][3][4][6]thiadiazole derivative (7) | Clavibacterium michiganensis | 1.56 | [22] |

| Pyrazole-1-carbothiohydrazide (21a) | Staphylococcus aureus | 62.5-125 | [23] |

| Pyrazole-1-carbothiohydrazide (21a) | Candida albicans | 2.9-7.8 | [23] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[25][26][27]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Dimethyl-pyrazole derivative stock solution (in DMSO)

-

Sterile saline or PBS

-

Spectrophotometer or McFarland standards

-

Multichannel pipette

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the dimethyl-pyrazole derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Antidiabetic Activity: Modulating Glucose Metabolism

Several dimethyl-pyrazole derivatives have been investigated for their potential as antidiabetic agents.[28][29] Their activity is often linked to the inhibition of enzymes involved in carbohydrate digestion.

Mechanism of Antidiabetic Action

A primary mechanism for the antidiabetic effect of some pyrazole derivatives is the inhibition of α-glucosidase.[30] This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into glucose. By inhibiting α-glucosidase, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Logical Relationship: α-Glucosidase Inhibition

Caption: Inhibition of α-glucosidase by dimethyl-pyrazole derivatives.

Quantitative Antidiabetic Data

The in vitro antidiabetic activity of dimethyl-pyrazole derivatives is often evaluated by their ability to inhibit α-glucosidase and α-amylase, with IC50 values indicating their potency.

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Reference |

| Pyz-1 | 75.62 ± 0.56 | 119.3 ± 0.75 | [30] |

| Pyz-2 | 95.85 ± 0.92 | 120.2 ± 0.68 | [30] |

| Acarbose (standard) | 72.58 ± 0.68 | 115.6 ± 0.574 | [30] |

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol describes a common method for assessing the α-glucosidase inhibitory activity of dimethyl-pyrazole derivatives.[31][32][33]

Materials:

-

96-well microtiter plates

-

α-glucosidase enzyme solution

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

-

Phosphate buffer (pH 6.8)

-

Dimethyl-pyrazole derivative stock solution (in DMSO)

-

Sodium carbonate solution

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the α-glucosidase enzyme, pNPG substrate, and serial dilutions of the dimethyl-pyrazole derivative in phosphate buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the α-glucosidase enzyme solution and the different concentrations of the test compound. Incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Add the pNPG substrate to each well to start the reaction.

-

Reaction Incubation: Incubate the plate at 37°C for a defined time.

-

Reaction Termination: Stop the reaction by adding sodium carbonate solution. The hydrolysis of pNPG by α-glucosidase produces a yellow product, p-nitrophenol.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm.

-

Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound. Determine the IC50 value.

Conclusion and Future Perspectives

Dimethyl-pyrazole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents in preclinical studies underscores their potential for therapeutic development. The synthetic tractability of the pyrazole core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on elucidating the precise molecular targets and mechanisms of action for novel derivatives, as well as evaluating their in vivo efficacy and safety profiles. The continued exploration of dimethyl-pyrazole chemistry will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. news-medical.net [news-medical.net]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 15. Celecoxib - Wikipedia [en.wikipedia.org]

- 16. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 22. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 27. Broth Microdilution | MI [microbiology.mlsascp.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. THE ANTIDIABETIC ACTIVITY OF 3,5-DIMETHYLPYRAZOLES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. In vitro α-glucosidase inhibitory assay [protocols.io]

- 32. bio-protocol.org [bio-protocol.org]

- 33. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to Substituted 1H-Pyrazole-4-Carbonitriles in Modern Drug Discovery

Abstract

The 1H-pyrazole-4-carbonitrile core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of substituted 1H-pyrazole-4-carbonitriles for researchers, scientists, and professionals in drug development. We will navigate through the principal synthetic methodologies, delve into the rich spectrum of biological activities, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document aims to be a comprehensive resource, blending established principles with recent advancements to empower the rational design of novel therapeutics based on this remarkable heterocyclic system.

Introduction: The Enduring Appeal of the Pyrazole Core

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural feature that imparts unique physicochemical properties, including hydrogen bonding capabilities and metabolic stability.[1][2][3] The introduction of a carbonitrile group at the 4-position further enhances the molecule's electronic properties and provides a key handle for synthetic elaboration. This combination has led to the development of a vast library of substituted 1H-pyrazole-4-carbonitrile derivatives with a wide array of biological activities.[4][5] These compounds have been investigated as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications.[1][2][5] Notably, the pyrazole nucleus is a key component in several marketed drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscoring the therapeutic relevance of this scaffold.[2] This guide will provide a comprehensive overview of the synthesis and biological significance of this important class of molecules.

Synthetic Strategies for 1H-Pyrazole-4-Carbonitrile Derivatives

The construction of the 1H-pyrazole-4-carbonitrile scaffold can be achieved through various synthetic routes, with multicomponent reactions (MCRs) being a particularly prominent and efficient strategy. These reactions offer significant advantages, including operational simplicity, high atom economy, and the ability to generate molecular diversity in a single step.

One-Pot, Three-Component Reactions: A Workhorse for Pyrazole Synthesis

A widely employed and efficient method for the synthesis of substituted 5-amino-1H-pyrazole-4-carbonitriles is the one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and a hydrazine derivative.[6][7][8] This reaction can be catalyzed by a variety of catalysts, including Lewis acids, bases, and even green catalysts.

A notable example is the use of aluminum chloride (AlCl₃) as a Lewis acid catalyst in an aqueous ethanol solvent system.[7] This method allows for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives in high yields and short reaction times.[7] The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent cyclization and aromatization.

More recently, the development of novel and reusable catalysts has further enhanced the green credentials of this synthetic approach. For instance, a nano copper catalyst stabilized on a layered double hydroxide has been shown to be highly effective in a water/ethanol solvent system at a mild temperature of 55 °C, affording excellent yields and allowing for catalyst recycling.[6]

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[9] The synthesis of pyrazole-4-carbonitrile derivatives is no exception. For example, the reaction of thiophene-2-aldehyde and malononitrile, followed by the addition of phenyl hydrazine, can be efficiently carried out under microwave irradiation to yield the corresponding pyrazole derivatives.[9] This rapid and efficient method is highly amenable to the generation of compound libraries for high-throughput screening.

Green Chemistry Approaches

In line with the principles of green chemistry, several environmentally benign methods for the synthesis of 1H-pyrazole-4-carbonitriles have been developed. These include the use of deep eutectic solvents (DES), such as a mixture of potassium carbonate and glycerol, which can act as both a solvent and a catalyst, leading to high yields and short reaction times for the synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives.[7][10] Furthermore, the use of water or ethanol-water mixtures as solvents and readily available, inexpensive catalysts like sodium chloride contribute to the sustainability of these synthetic protocols.[7][8]

Detailed Experimental Protocol: Three-Component Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives

The following protocol is a representative example of a one-pot, three-component synthesis.[6][7]

-

Reaction Setup: In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

-

Solvent and Catalyst Addition: Add the chosen solvent system (e.g., H₂O/EtOH, 1:1 v/v) and the catalyst (e.g., AlCl₃, 15 mol%).

-

Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 80 °C) for the specified time (e.g., 30 minutes).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[8][11]

A Spectrum of Biological Activities

The substituted 1H-pyrazole-4-carbonitrile scaffold has proven to be a fertile ground for the discovery of compounds with a wide range of biological activities.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal properties of 1H-pyrazole-4-carbonitrile derivatives.[1][10][12] These compounds have shown activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal species.[7][10] For instance, certain 3-aryl-1-phenyl-1H-pyrazole-4-carbonitriles have exhibited significant antifungal activity against Candida albicans.[1] The mechanism of action for their antimicrobial effects is often multifaceted and can involve the inhibition of essential enzymes in microbial metabolic pathways.[13]

Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents. Substituted 1H-pyrazole-4-carbonitriles have been investigated as inhibitors of various cancer-related targets, including protein kinases and enzymes involved in DNA metabolism.[14] For example, 1H-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of the DNA 6mA demethylase ALKBH1, a potential therapeutic target in gastric cancer.[14] A prodrug strategy was successfully employed to improve the cell permeability and cellular activity of these inhibitors.[14]

Antioxidant Activity

Several 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives have been synthesized and evaluated for their antioxidant properties.[10] These compounds have demonstrated the ability to scavenge free radicals, with their activity being influenced by the nature and position of substituents on the pyrazole ring.[10]

Other Therapeutic Applications

The versatility of the 1H-pyrazole-4-carbonitrile scaffold extends to a variety of other therapeutic areas. Derivatives have been explored as anti-inflammatory agents, inhibitors of neuronal nitric oxide synthase (nNOS) for potential neuroprotective applications, and as carbonic anhydrase inhibitors.[7][15][16]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of substituted 1H-pyrazole-4-carbonitriles is highly dependent on the nature and position of the substituents on the pyrazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

For instance, in a series of 1H-pyrazole-4-carboxylic acid amides with antifungal activity, the introduction of a difluoromethyl group at the 3-position of the pyrazole ring was found to be beneficial for activity.[17] Furthermore, molecular docking studies revealed that the carbonyl oxygen atom of the amide could form hydrogen bonds with key amino acid residues in the active site of the target enzyme, succinate dehydrogenase (SDH).[17]

In the context of anticancer agents targeting the DNA demethylase ALKBH1, the optimization of substituents on the pyrazole core led to the discovery of highly potent inhibitors.[14] This highlights the importance of systematic structural modifications to enhance biological activity.

Future Perspectives and Conclusion

The 1H-pyrazole-4-carbonitrile scaffold continues to be a highly attractive framework for the development of novel therapeutic agents. The ease of synthesis, coupled with the broad spectrum of biological activities, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the use of computational tools to guide the rational design of next-generation pyrazole-based drugs. The insights provided in this technical guide aim to equip researchers with the foundational knowledge and practical understanding necessary to contribute to this exciting and impactful field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pyrazole-4-carbonitrile | Chemistry. Biology. Ecology [ichbe.sgu.ru]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Pyrazole-4-carbonitrile|Research Chemical [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]

- 10. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrazole-4-carbonitriles

Abstract

The pyrazole-4-carbonitrile core is a cornerstone in modern medicinal chemistry and drug development, forming the structural basis of numerous therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this pivotal heterocyclic scaffold. We will traverse the foundational discoveries of the pyrazole ring system, delve into the seminal methods for introducing the crucial 4-cyano group, and chart the progression to contemporary, highly efficient multi-component and catalytic strategies. This paper is designed for researchers, scientists, and professionals in drug development, offering not just a recitation of protocols, but a causal analysis of the experimental choices that have shaped the synthesis of this vital pharmacophore.

Introduction: The Significance of the Pyrazole-4-carbonitrile Moiety

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, have garnered immense interest in synthetic and medicinal chemistry due to their diverse biological activities. The introduction of a carbonitrile (cyano) group at the 4-position of the pyrazole ring profoundly influences the molecule's electronic properties and its potential for further functionalization, making pyrazole-4-carbonitriles "privileged scaffolds" in drug discovery. Compounds bearing this moiety have demonstrated a wide spectrum of pharmacological activities, including as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.

This guide will illuminate the historical and chemical narrative of how chemists have developed increasingly sophisticated methods to construct this valuable molecular architecture.

Foundational Discoveries: The Birth of the Pyrazole Ring

The story of pyrazole-4-carbonitrile synthesis is necessarily rooted in the initial discovery of the parent pyrazole ring. Two classical named reactions laid the groundwork for all subsequent pyrazole chemistry.

The Knorr Pyrazole Synthesis (1883)

In 1883, Ludwig Knorr reported the first synthesis of a pyrazole derivative by reacting ethyl acetoacetate, a classic 1,3-dicarbonyl compound, with phenylhydrazine.[1][2] This condensation reaction, which can be acid-catalyzed, proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2]

The Knorr synthesis was a landmark achievement, providing a straightforward and versatile method for accessing a wide range of substituted pyrazoles. The choice of a 1,3-dicarbonyl compound and a hydrazine derivative as starting materials was mechanistically insightful, as it provided the necessary three-carbon and two-nitrogen backbone for the five-membered ring.

Experimental Protocol: Classical Knorr Pyrazole Synthesis

-

Reaction Setup: A mixture of a 1,3-dicarbonyl compound (1 equivalent) and a hydrazine derivative (1 equivalent) is prepared in a suitable solvent, such as ethanol or acetic acid.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the condensation and cyclization.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or chromatography to yield the pyrazole derivative.

The Pechmann Pyrazole Synthesis (1898)

Over a decade later, Hans von Pechmann introduced an alternative approach utilizing the 1,3-dipolar cycloaddition of diazomethane with acetylenic compounds. This method offered a different retrosynthetic disconnection for the pyrazole ring, showcasing the versatility of cycloaddition reactions in heterocyclic synthesis.

The Introduction of the 4-Carbonitrile Group: Early Strategies

With foundational methods for pyrazole ring construction established, the next crucial step was the introduction of the carbonitrile group at the 4-position. Early approaches often relied on the use of precursors that already contained a cyano group or a functionality that could be readily converted to a nitrile.

Synthesis from β-Ketonitriles and Hydrazines

A logical extension of the Knorr synthesis was the use of β-ketonitriles as the three-carbon component. This strategy directly incorporates the cyano group into the final pyrazole structure. The reaction of a β-ketonitrile with a hydrazine proceeds via a similar mechanism to the Knorr synthesis, involving condensation, cyclization, and aromatization.

Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile [3]

-

Intermediate Formation: 3-Oxo-3-phenylpropanenitrile is reacted with trichloroacetonitrile to form an intermediate.

-

Cyclization with Hydrazine: The intermediate is then condensed with hydrazine hydrate.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration and recrystallized from a suitable solvent like dioxane to yield 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.[3]

The Vilsmeier-Haack Reaction: Formylation as a Gateway to the Nitrile

The Vilsmeier-Haack reaction provided an indirect but powerful method for introducing a cyano group at the 4-position of a pre-formed pyrazole ring. This reaction utilizes a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide) to install a formyl group (-CHO) onto the electron-rich pyrazole ring, preferentially at the 4-position.[4] The resulting pyrazole-4-carbaldehyde can then be converted to the corresponding pyrazole-4-carbonitrile through standard functional group transformations, such as reaction with hydroxylamine followed by dehydration.

This two-step approach demonstrated the utility of post-cyclization functionalization and provided access to a wider variety of substituted pyrazole-4-carbonitriles.

Diagram: Vilsmeier-Haack Formylation and Subsequent Nitrile Formation

Caption: Vilsmeier-Haack formylation followed by conversion to the nitrile.

The Modern Era: Multi-component Reactions and Catalytic Innovations

The late 20th and early 21st centuries have witnessed a paradigm shift in the synthesis of pyrazole-4-carbonitriles, driven by the principles of green chemistry and the demand for high-throughput synthesis in drug discovery. This has led to the dominance of multi-component reactions (MCRs).

The Rise of the Three-Component Synthesis

A highly efficient and atom-economical approach to substituted pyrazole-4-carbonitriles involves the one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative.[5][6][7][8][9] This reaction proceeds through a cascade of transformations, typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. Subsequent Michael addition of the hydrazine, followed by intramolecular cyclization and tautomerization, affords the final pyrazole-4-carbonitrile product.[5]

The elegance of this approach lies in its convergence and operational simplicity, allowing for the rapid generation of diverse libraries of pyrazole-4-carbonitriles by varying the three starting components.

Diagram: Three-Component Synthesis of Pyrazole-4-carbonitriles

Caption: General scheme of the three-component synthesis.

Catalysis in Pyrazole-4-carbonitrile Synthesis

Recent research has focused on the development of novel catalysts to improve the efficiency, selectivity, and environmental footprint of these multi-component reactions. A wide array of catalysts have been explored, including:

-

Lewis Acids: To activate the carbonyl group of the aldehyde.

-

Bases: To promote the Knoevenagel condensation.

-

Nanocatalysts: Offering high surface area and recyclability.[5]

-

Organocatalysts: Providing metal-free reaction conditions.

The use of water as a solvent and the development of reusable catalysts are significant advancements in the green synthesis of these important heterocycles.[10]

Table 1: Comparison of Catalytic Systems for the Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives